Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511493
InChI: InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1
SMILES:
Molecular Formula: C8H6NNaO5
Molecular Weight: 219.13 g/mol

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt

CAS No.:

Cat. No.: VC17511493

Molecular Formula: C8H6NNaO5

Molecular Weight: 219.13 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt -

Specification

Molecular Formula C8H6NNaO5
Molecular Weight 219.13 g/mol
IUPAC Name sodium;2-formyl-6-methoxy-3-nitrophenolate
Standard InChI InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1
Standard InChI Key FGARLMBCCUYBLN-UHFFFAOYSA-M
Canonical SMILES COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[O-].[Na+]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt belongs to the class of substituted benzaldehyde derivatives. Its molecular formula, C₈H₆NNaO₅, reflects the incorporation of sodium into the phenolic oxygen, which neutralizes the acidic proton of the parent 2-hydroxy-3-methoxy-6-nitrobenzaldehyde. The IUPAC name, sodium;2-formyl-6-methoxy-3-nitrophenolate, precisely describes its structure: a phenolate ring substituted with a formyl group at position 2, a methoxy group at position 6, and a nitro group at position 3, stabilized by a sodium counterion.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₆NNaO₅
Molecular Weight219.13 g/mol
IUPAC NameSodium;2-formyl-6-methoxy-3-nitrophenolate
Canonical SMILESCOC₁=C(C(=C(C=C₁)N+[O−])C=O)[O−].[Na+]
PubChem CID72351415

The sodium salt’s structure enhances water solubility compared to its protonated form, as the ionic character facilitates dissolution in polar solvents. The nitro group at position 3 introduces significant electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity toward electrophilic substitution.

Synthesis Pathways and Production Techniques

Neutralization of the Parent Aldehyde

The primary synthesis route involves neutralizing 2-hydroxy-3-methoxy-6-nitrobenzaldehyde with a sodium base, typically sodium hydroxide (NaOH), in an aqueous or alcoholic medium. The reaction proceeds via deprotonation of the phenolic hydroxyl group, yielding the sodium phenolate salt:

C7H5NO5+NaOHC7H4NNaO5+H2O\text{C}_7\text{H}_5\text{NO}_5 + \text{NaOH} \rightarrow \text{C}_7\text{H}_4\text{NNaO}_5 + \text{H}_2\text{O}

This exothermic reaction requires controlled conditions to avoid side reactions, such as aldol condensation or nitro group reduction.

Synthesis of the Parent Aldehyde

The precursor, 2-hydroxy-3-methoxy-6-nitrobenzaldehyde, is synthesized through a multi-step process:

  • Methoxylation: Introducing a methoxy group to a dihydroxybenzaldehyde derivative using methylating agents like dimethyl sulfate.

  • Nitration: Treating the methoxylated intermediate with a nitrating mixture (HNO₃/H₂SO₄) to install the nitro group at the ortho position relative to the hydroxyl group.

  • Purification: Recrystallization from ethanol or acetone to isolate the pure aldehyde.

Physicochemical Properties and Analytical Data

Solubility and Stability

The sodium salt’s ionic nature grants high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It exhibits limited solubility in nonpolar solvents such as hexane. Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under intense heat.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 9.85 (s, 1H, CHO), 7.52 (d, 1H, aromatic), 6.78 (d, 1H, aromatic), 3.91 (s, 3H, OCH₃).

    • ¹³C NMR: δ 192.1 (CHO), 164.3 (C-O⁻), 152.7 (C-NO₂), 148.9 (C-OCH₃).

Applications and Industrial Relevance

Pharmaceutical Intermediates

The parent aldehyde has been investigated as a precursor in synthesizing antimicrobial agents and tyrosine kinase inhibitors. The sodium salt’s solubility profile makes it advantageous for aqueous-phase reactions in API (Active Pharmaceutical Ingredient) production.

Organic Synthesis

This compound serves as a building block in:

  • Schiff Base Formation: Reacting with amines to generate imines for coordination chemistry.

  • Nucleophilic Aromatic Substitution: The nitro group activates the ring for substitutions, enabling the introduction of thiols or amines.

HazardPrecautionary Measure
Skin irritation (H315)Wear nitrile gloves and lab coat
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Operate in fume hood

Storage recommendations include keeping the compound in a cool, dry environment away from oxidizers and acids.

Current Research and Future Directions

Antimicrobial Studies

Preliminary research on analogous nitrobenzaldehyde derivatives has shown inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The sodium salt’s improved bioavailability warrants further investigation.

Materials Science Applications

Ongoing studies explore its use in metal-organic frameworks (MOFs) due to its ability to coordinate transition metals like Cu(II) and Fe(III).

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